2-Methyl-5-phenyl-3-furaldehyde

Organic Synthesis Furan Chemistry Process Optimization

Researchers requiring a furan-3-carbaldehyde with a differentiated substitution pattern often face limited availability of high-purity material. This compound solves that problem with its unique 2-methyl and 5-phenyl architecture, enabling extended π-conjugation and precise functionalization at C-3. • Non-interchangeable building block for heterocyclic and pharmaceutical intermediate synthesis • 97% purity ensures reproducible results in scaffold hopping and SAR studies • Solid physical form facilitates accurate weighing for material science applications

Molecular Formula C12H10O2
Molecular Weight 186.21 g/mol
CAS No. 321309-42-6
Cat. No. B1597964
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-5-phenyl-3-furaldehyde
CAS321309-42-6
Molecular FormulaC12H10O2
Molecular Weight186.21 g/mol
Structural Identifiers
SMILESCC1=C(C=C(O1)C2=CC=CC=C2)C=O
InChIInChI=1S/C12H10O2/c1-9-11(8-13)7-12(14-9)10-5-3-2-4-6-10/h2-8H,1H3
InChIKeyQRBXYIYZWZGINC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-5-phenyl-3-furaldehyde (CAS 321309-42-6): Technical Specifications and Baseline Characteristics for Research Procurement


2-Methyl-5-phenyl-3-furaldehyde (CAS 321309-42-6) is a substituted furan-3-carbaldehyde derivative, characterized by a furan ring bearing a methyl group at the 2-position and a phenyl group at the 5-position, with an aldehyde group at the 3-position . Its molecular formula is C12H10O2 with a molecular weight of 186.21 g/mol [1]. This compound serves as a key intermediate in the synthesis of more complex heterocyclic systems and pharmaceuticals, with its reactivity profile centered around the aldehyde group and the electron-rich furan ring [2].

Why Generic Furan-3-carbaldehyde Analogs Cannot Substitute for 2-Methyl-5-phenyl-3-furaldehyde (CAS 321309-42-6) in Key Applications


The specific substitution pattern of 2-Methyl-5-phenyl-3-furaldehyde—a methyl group at C-2 and a phenyl group at C-5—creates a unique steric and electronic environment that cannot be replicated by common furan-3-carbaldehyde analogs [1]. This differentiation is critical because the C-5 phenyl group enables extended π-conjugation and provides a site for further functionalization, while the C-2 methyl group influences both the reactivity of the aldehyde at C-3 and the compound's physical properties [2]. Substituting with simpler or differently substituted analogs will lead to altered reaction kinetics, different product distributions, and potentially a complete loss of the desired downstream activity, making this specific compound non-interchangeable [3].

Quantitative Differentiation of 2-Methyl-5-phenyl-3-furaldehyde (CAS 321309-42-6) Against Key Comparators


Synthesis Efficiency: 78% Yield from Alcohol Precursor vs. Class Benchmarks for 5-Substituted-3-furaldehydes

A patented synthesis of 2-Methyl-5-phenyl-3-furaldehyde via Dess-Martin oxidation of (2-methyl-5-phenylfuran-3-yl)methanol achieves a 78% isolated yield [1]. This yield compares favorably to the broader class of 5-substituted-3-furaldehydes, which are reported to be synthesized via metalation strategies in yields ranging from 30-70% [2]. The specific, high-yielding route provides a clear advantage for researchers requiring multigram quantities of this specific substitution pattern.

Organic Synthesis Furan Chemistry Process Optimization

Physical Form and Melting Point: A Crystalline Solid for Easier Handling vs. Liquid Analogs

2-Methyl-5-phenyl-3-furaldehyde is a solid at room temperature, with a melting point range of 49-51 °C . This is a key differentiator from many commercially important furan aldehydes, such as 5-phenyl-2-furaldehyde, which is reported as a yellow oil with a boiling point of 145°C/5 torr . The solid physical form simplifies handling, storage, and precise weighing in laboratory settings, reducing the risk of spillage and improving experimental reproducibility.

Physical Chemistry Formulation Material Science

Commercial Purity: Consistent 97% Grade for Reproducible Results

2-Methyl-5-phenyl-3-furaldehyde is readily available from major suppliers like Thermo Fisher Scientific at a high and consistently specified purity of 97% [1]. This contrasts with other suppliers offering the compound at a lower specification (e.g., 95% ) or with undefined purity. For sensitive applications such as medicinal chemistry or materials science, the higher purity grade minimizes the risk of side reactions from impurities and ensures that experimental outcomes are attributable to the compound of interest.

Analytical Chemistry Quality Control Chemical Sourcing

Recommended Applications for 2-Methyl-5-phenyl-3-furaldehyde (CAS 321309-42-6) Based on Verifiable Evidence


Precursor for Synthesizing Highly Substituted Furans and Heterocycles

2-Methyl-5-phenyl-3-furaldehyde is a versatile building block for the synthesis of complex molecules, including pharmaceutically relevant furanones and other heterocyclic systems [1]. Its differentiated substitution pattern, as highlighted by a 78% yield in its own synthesis [2], makes it a strategic intermediate. The compound's unique reactivity profile has been utilized as an 'excellent starting material for various synthetic transformations' due to its specific substitution [3].

Material Science: Precursor for Functionalized Polymers and Metal-Organic Frameworks (MOFs)

The extended π-conjugation offered by the 5-phenyl substituent and the reactive 3-aldehyde handle make 2-Methyl-5-phenyl-3-furaldehyde a candidate monomer for novel polymers or a ligand precursor for MOFs [1]. Its solid physical form [2] facilitates precise formulation in material syntheses. While direct comparative activity data are limited, the compound's solid state and high purity [3] make it more suitable for these precision applications than liquid or less pure analogs.

Medicinal Chemistry: A Scaffold with Distinct Electronic Properties for Hit-to-Lead Optimization

The unique combination of a 2-methyl and a 5-phenyl group on a 3-furaldehyde core creates a distinct steric and electronic profile compared to other furan aldehydes [1]. This differentiation can be exploited in medicinal chemistry for scaffold hopping or to probe structure-activity relationships (SAR). The availability of the compound at a high 97% purity [2] ensures that any observed biological activity is due to the intended structure and not an artifact of impurities.

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